Cas no 82911-78-2 (Fmoc-Ser-OMe)

Fmoc-Ser-OMe structure
Fmoc-Ser-OMe structure
Nombre del producto:Fmoc-Ser-OMe
Número CAS:82911-78-2
MF:C19H19NO5
Megavatios:341.357865571976
MDL:MFCD00672334
CID:60518

Fmoc-Ser-OMe Propiedades químicas y físicas

Nombre e identificación

    • (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-Ser-OMe
    • Fmoc-L-serine methyl ester
    • methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine methyl ester (ACI)
    • (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-L-Ser-OMe
    • MDL: MFCD00672334
    • Renchi: 1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
    • Clave inchi: QQQVLIVWQMWACQ-KRWDZBQOSA-N
    • Sonrisas: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](CO)C(=O)OC

Atributos calculados

  • Calidad precisa: 341.12600
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 8

Propiedades experimentales

  • Punto de fusión: 128-130°C
  • PSA: 88.35000
  • Logp: 2.26340
  • Rotación específica: +7 ~ +11° (c=1.1, CHCl3)

Fmoc-Ser-OMe Información de Seguridad

Fmoc-Ser-OMe Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-Ser-OMe PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM255202-10g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
10g
$*** 2023-03-30
Chemenu
CM255202-5g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
5g
$*** 2023-03-30
Ambeed
A473598-5g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
5g
$11.0 2025-02-20
MedChemExpress
HY-W072147-250mg
Fmoc-Ser-OMe
82911-78-2 99.71%
250mg
¥500 2024-04-17
eNovation Chemicals LLC
Y1195313-25g
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-hydroxypropanoate
82911-78-2 95%
25g
$145 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S66460-1g
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate
82911-78-2
1g
¥56.0 2021-09-07
TRC
F861045-250mg
Fmoc-Ser-OMe
82911-78-2
250mg
$98.00 2023-05-18
Chemenu
CM255202-5g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
5g
$102 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JH321-250mg
Fmoc-Ser-OMe
82911-78-2 97%
250mg
43CNY 2021-05-08
Alichem
A019150282-25g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
25g
$312.00 2023-09-01

Fmoc-Ser-OMe Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referencia
Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate
Masui, Hisashi; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 106-110

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; 2 h, rt
Referencia
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  30 min, 0 °C; overnight, 0 °C
Referencia
C-Glycosyl Amino Acids through Hydroboration-Cross-Coupling of exo-Glycals and Their Application in Automated Solid-Phase Synthesis
Koch, Stefan; et al, Chemistry - A European Journal, 2013, 19(22), 7020-7041

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt; rt → 0 °C
1.2 0 °C
Referencia
Synthesis and Applications of a Light-Fluorous Glycosyl Donor
Zhang, Fa; et al, Journal of Organic Chemistry, 2009, 74(6), 2594-2597

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  30 min, rt
1.2 Solvents: Water ;  rt
Referencia
Synthesis of chlorophyll-amino acid conjugates as models for modification of proteins with chromo/fluorophores
Tamiaki, Hitoshi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1421-1428

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  45 min, 0 °C
Referencia
A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides
Chen, Hongju; et al, Tetrahedron, 2015, 71(14), 2089-2094

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetone
Referencia
9-Fluorenylmethyl 1-benzotriazolyl carbonate(3-oxy-benzotriazolinium-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)
Wardrop, Duncan J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2003, 1, 1-2

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Borate(1-), trifluoro(4-methylphenyl)-, potassium (1:1), (T-4)- Solvents: Dimethyl sulfoxide ;  24 h, 37 °C
Referencia
Exploration of the Fluoride Reactivity of Aryltrifluoroborate on Selective Cleavage of Diphenylmethylsilyl Groups
Fujiki, Katsumasa; et al, European Journal of Organic Chemistry, 2020, 2020(29), 4616-4620

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Ethyl acetate ;  5 min, 50 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referencia
A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides
Vo, Yen; et al, Chemistry - A European Journal, 2021, 27(38), 9830-9838

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C; 0 °C → 18 °C; 18 h, 18 °C
Referencia
A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides
Vo, Yen; et al, Chemistry - A European Journal, 2021, 27(38), 9830-9838

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Zincate(1-), μ4-oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)](2,2,2-trifluoroace… Solvents: Methanol ;  12 h, 70 °C
Referencia
Tetranuclear zinc cluster: a dual purpose catalyst for per-O-acetylation and de-O-acetylation of carbohydrates
Lin, Ting-Wei; et al, RSC Advances, 2016, 6(63), 58749-58754

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
Referencia
Design, Syntheses, and Bioactivities of Conformationally Locked Pin1 Ground State Inhibitors
Wang, Xiaodong J., 2005, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  rt → 0 °C
1.2 0 °C → rt; overnight, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides
Brandstatter, Marco; et al, Journal of Organic Chemistry, 2015, 80(1), 40-51

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Zincate(1-), μ4-oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)](2,2,2-trifluoroace… Solvents: Methanol ;  12 h, 70 °C
Referencia
Tetranuclear zinc cluster: a dual purpose catalyst for per-O-acetylation and de-O-acetylation of carbohydrates
Lin, Ting-Wei; et al, RSC Advances, 2016, 6(63), 58749-58754

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  > 1 min, 0 °C
1.2 0 °C; 4 h, 0 °C
Referencia
Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals
Ghosh, Titli; et al, Organic Letters, 2019, 21(10), 3490-3495

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Indium triflate ;  15 min, rt
Referencia
In(III) triflate-catalyzed detritylation and glycosylation by solvent-free ball milling
Kumar, Vajinder; et al, Carbohydrate Research, 2014, 397, 18-26

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Dowex 50WX2 ;  overnight, reflux
Referencia
L-serine-functionalized montmorillonite decorated with Au nanoparticles: A new highly efficient catalyst for the reduction of 4-nitrophenol
Rocha, Mariana; et al, Journal of Catalysis, 2018, 361, 143-155

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Sodium bicarbonate Solvents: Acetone
Referencia
9-Fluorenylmethyl 1-benzotriazolyl carbonate
Wardrop, Duncan J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Methanol ,  Hexane ;  rt
1.2 Reagents: Acetic acid ;  rt
Referencia
Exploration of the Fluoride Reactivity of Aryltrifluoroborate on Selective Cleavage of Diphenylmethylsilyl Groups
Fujiki, Katsumasa; et al, European Journal of Organic Chemistry, 2020, 2020(29), 4616-4620

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  30 min, rt
1.2 rt; 24 h, rt
Referencia
Coupled Conformational Equilibria in β-Sheet Peptide-Dendron Conjugates
Shao, Hui; et al, Journal of the American Chemical Society, 2007, 129(7), 1884-1885

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  rt
Referencia
Total synthesis and structure revision of boholamide A
Han, Fangzhi; et al, Organic Letters, 2021, 23(13), 4976-4980

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Methanol
Referencia
Mild and selective sodium azide mediated cleavage of p-nitrobenzoic esters
Gomez-Vidal, Jose A.; et al, Organic Letters, 2001, 3(16), 2477-2479

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 h, 28 °C
Referencia
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine
Ramesh, Ramapanicker; et al, Journal of Chemical Sciences (Bangalore, 2008, 120(1), 163-173

Fmoc-Ser-OMe Raw materials

Fmoc-Ser-OMe Preparation Products

Fmoc-Ser-OMe Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82911-78-2)Fmoc-Ser-OMe
A864325
Pureza:99%
Cantidad:500g
Precio ($):416.0